3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
The compound 3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to the imidazopurine-dione family, characterized by a tricyclic core structure. Key structural features include:
- Position 3: A 4-fluorobenzyl group, which enhances lipophilicity and may influence receptor binding.
- Methyl groups: At positions 1, 6, and 7, which may improve metabolic stability.
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-(2-hydroxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3/c1-11-12(2)25-15-16(21-18(25)23(11)8-9-26)22(3)19(28)24(17(15)27)10-13-4-6-14(20)7-5-13/h4-7,26H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHBNJUOGZLXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC4=CC=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Core Formation: Imidazo[2,1-f]Purine-2,4-Dione Synthesis
The imidazo[2,1-f]purine core is synthesized via cyclocondensation of 6-chloropurine with glycine derivatives under acidic conditions.
Typical Conditions :
- Reactants : 6-Chloropurine (1.2 eq), N-glycidylphthalimide (1.0 eq)
- Catalyst : p-Toluenesulfonic acid (0.1 eq)
- Solvent : Dimethylformamide (DMF), anhydrous
- Temperature : 110°C, 12 h
- Yield : 68–72%
Mechanistic Insight : The reaction proceeds through nucleophilic attack of the purine N7 on the epoxide, followed by intramolecular cyclization and dehydration.
Fluorobenzyl Group Introduction
The 4-fluorobenzyl moiety is introduced via Ullmann-type coupling, leveraging copper catalysis for C–N bond formation.
Optimized Protocol :
Critical Note : Excess benzyl bromide leads to di-substitution byproducts, necessitating strict stoichiometric control.
Hydroxyethylation at C8
The hydroxyethyl group is installed via Mitsunobu reaction, ensuring retention of stereochemistry.
Reaction Setup :
- Alcohol Donor : Ethylene glycol (5.0 eq)
- Phosphine : Triphenylphosphine (2.2 eq)
- Azodicarboxylate : DIAD (2.2 eq)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 0°C → rt, 24 h
- Yield : 78%
Post-Reaction Processing :
- Quench with saturated NaHCO₃.
- Extract with ethyl acetate (3×).
- Purify via silica gel chromatography (hexane:EtOAc = 3:1).
Sequential Methylation
Methylation occurs at three distinct positions using differentiated conditions:
Methylation Sequence :
- N1-Methylation :
- Reagent : Methyl iodide (3.0 eq)
- Base : K₂CO₃ (4.0 eq)
- Solvent : Acetone, reflux, 6 h
- Yield : 92%
- C6/C7-Dimethylation :
Regioselectivity Control : DBU’s strong basicity ensures deprotonation at the less hindered C6/C7 positions, preventing over-alkylation.
Optimization of Reaction Conditions
Solvent Effects on Cyclization
A solvent screening study (Table 1) identified DMF as optimal for core cyclization:
Table 1. Solvent Impact on Core Formation Yield
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 72 | 98.5 |
| DMSO | 46.7 | 65 | 97.8 |
| NMP | 32.2 | 68 | 98.1 |
| Acetonitrile | 37.5 | 54 | 95.2 |
Polar aprotic solvents stabilize the transition state through dipole interactions, enhancing cyclization efficiency.
Catalytic Systems for Benzylation
Comparative analysis of copper catalysts (Table 2) highlights CuI/phenanthroline superiority:
Table 2. Catalyst Screening for Ullmann Coupling
| Catalyst System | Conversion (%) | Selectivity (%) |
|---|---|---|
| CuI/Phenanthroline | 98 | 92 |
| CuBr/Schiff base | 85 | 88 |
| CuCl/1,2-Diamine | 78 | 84 |
| Cu(OAc)₂/No ligand | 45 | 65 |
Chelating ligands enhance Cu(I) stability, reducing side reactions like homo-coupling.
Industrial Scalability Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate advantages of flow chemistry for the Mitsunobu step:
- Residence Time : 15 min (vs. 24 h batch)
- Productivity : 2.1 kg/L·h
- Impurity Profile : ≤0.5% side products
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.32 (d, J = 8.4 Hz, 2H, fluorobenzyl Ar-H)
- δ 4.62 (t, J = 5.2 Hz, 2H, -CH₂OH)
- δ 3.85 (s, 3H, N1-CH₃)
- δ 3.21 (s, 6H, C6/C7-CH₃)
HRMS (ESI+) : m/z calcd for C₁₉H₂₀FN₅O₃ [M+H]⁺ 386.1618, found 386.1615.
Purity Assessment
HPLC Conditions :
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
- Mobile Phase: 0.1% TFA in H₂O (A)/MeCN (B), gradient 20→80% B over 20 min
- Retention Time: 12.7 min
- Purity: 99.6% (AUC)
Challenges and Mitigation Strategies
Challenge 1 : Epimerization during hydroxyethylation.
Solution : Use low-temperature Mitsunobu conditions (0°C) to preserve configuration.
Challenge 2 : Over-methylation at C6/C7.
Solution : Employ bulky base (DBU) to kinetically favor mono-methylation.
Challenge 3 : Residual copper in final API.
Solution : Chelating resin treatment (Chelex 100) reduces Cu to <1 ppm.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluorobenzyl group can be reduced to a fluorobenzyl alcohol under appropriate conditions.
Substitution: The fluorine atom in the fluorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.
Medicine
In medicinal chemistry, 3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione could be investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may enhance the performance of certain industrial processes.
Mécanisme D'action
The mechanism of action of 3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Substituent-Driven Pharmacological Profiles
The pharmacological activity of imidazopurine-dione derivatives is highly dependent on substituents at positions 3 and 6. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Imidazopurine-Dione Derivatives
*Molecular weights estimated from structural formulas.
Key Observations:
- Arylpiperazinylalkyl chains (): Critical for 5-HT1A receptor affinity, as seen in AZ-853 (Ki = 5.6 nM).
- Position 8: 2-Hydroxyethyl (Target Compound): Smaller and more hydrophilic than 3-methoxyphenyl () or arylpiperazinylbutyl (), suggesting distinct pharmacokinetics. Aminophenyl (CB11, ): Linked to PPARɣ activation and anticancer effects via ROS production.
Activité Biologique
3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of imidazopurines. Its unique structure features a fluorobenzyl group and a hydroxyethyl group attached to an imidazopurine core, which has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications.
- Molecular Formula : C19H20FN5O3
- Molecular Weight : 385.399 g/mol
- CAS Number : 915887-68-2
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : It may interact with specific receptors on cell membranes, modulating their functions.
- Enzyme Inhibition : The compound could inhibit certain enzymes involved in metabolic pathways.
- DNA Intercalation : Its structure allows potential intercalation into DNA, disrupting replication and transcription processes.
Biological Activity
Research indicates that this compound may exhibit various biological activities:
Antidepressant and Anxiolytic Effects
A study highlighted the potential of related imidazo[2,1-f]purine derivatives as antidepressants and anxiolytics. Compounds with similar structures demonstrated significant affinity for serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase inhibitors (PDE4B and PDE10A) . The results suggest that modifications in the imidazopurine structure can enhance these effects.
Case Study 1: Antidepressant Properties
In a pharmacological study involving forced swim tests in mice, compounds structurally similar to 3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibited significant antidepressant effects compared to standard treatments like diazepam. This suggests that further investigation into the compound's effects on serotonin receptors could be beneficial .
Case Study 2: Enzyme Inhibition
Research into related imidazopurines has shown their ability to inhibit phosphodiesterases effectively. This inhibition can lead to increased levels of cyclic nucleotides within cells, potentially enhancing neurotransmitter signaling pathways relevant to mood regulation .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key synthetic steps for this compound?
The synthesis involves two primary stages:
- Imidazopurine Core Formation : Cyclization of precursors (e.g., purine derivatives) under acidic or basic conditions to construct the fused bicyclic structure .
- Fluorobenzyl Group Introduction : Nucleophilic substitution using 4-fluorobenzyl halides, optimized in polar aprotic solvents like DMF at 60–80°C .
Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the target compound.
Advanced: How can reaction conditions be optimized for fluorobenzyl group introduction?
- Solvent Selection : Use DMF or DMSO to enhance nucleophilicity and stabilize intermediates .
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve substitution efficiency .
Monitor progress with TLC or HPLC to adjust parameters in real time .
Basic: Which analytical methods confirm structural integrity and purity?
- HPLC : Quantify purity (>95%) using C18 columns with UV detection at 254 nm .
- NMR Spectroscopy : Assign signals (e.g., ¹H NMR: δ 7.2–7.4 ppm for fluorobenzyl protons; δ 4.2–4.5 ppm for hydroxyethyl protons) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 447.17 [M+H]⁺) .
Advanced: How to address low yields during imidazopurine core cyclization?
- Acid/Base Screening : Compare HCl vs. KOH in ethanol/water mixtures to optimize cyclization efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving yield by 15–20% .
- Intermediate Trapping : Isolate and characterize unstable intermediates via LC-MS to identify bottlenecks .
Advanced: What strategies enhance solubility for in vitro bioassays?
- Hydrophilic Substituents : Introduce PEG chains or carboxylates via esterification of the hydroxyethyl group .
- Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) to maintain solubility without compromising cellular viability .
- Prodrug Design : Synthesize phosphate or acetyl derivatives for improved aqueous solubility .
Advanced: How to resolve contradictions in reported biological activity data?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorobenzyl vs. chlorophenyl groups) on target binding .
- Dose-Response Studies : Test across a wider concentration range (nM–µM) to identify non-linear effects .
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular proliferation assays to confirm mechanism .
Basic: What are its primary applications in medicinal chemistry?
- Enzyme Inhibition : Target kinases and phosphodiesterases due to purine core interactions with ATP-binding pockets .
- Therapeutic Development : Explore anti-inflammatory and anticancer properties in cell-based models .
- Bioluminescence Probes : Modify the hydroxyethyl group for luciferase-compatible imaging .
Advanced: How to predict biological targets via computational modeling?
- Molecular Docking : Use AutoDock Vina to simulate binding to adenosine receptors (PDB: 4UHR) and prioritize high-affinity targets .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes .
- QSAR Models : Corrogate substituent electronegativity (e.g., fluorine) with IC50 values to guide synthesis .
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